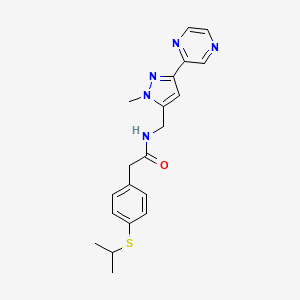

2-(4-(isopropylthio)phenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide

Description

Properties

IUPAC Name |

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5OS/c1-14(2)27-17-6-4-15(5-7-17)10-20(26)23-12-16-11-18(24-25(16)3)19-13-21-8-9-22-19/h4-9,11,13-14H,10,12H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHIUQFRXAGURI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=CC(=NN2C)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylthio)phenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-(isopropylthio)benzaldehyde, followed by the formation of the pyrazole and pyrazine rings. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(isopropylthio)phenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the pyrazole or pyrazine rings.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that derivatives of phenylacetamides, similar to the compound , exhibit anticonvulsant properties. A study demonstrated that modifications in the amide structure can enhance the efficacy against seizures in animal models. These compounds were evaluated using standard tests such as maximal electroshock (MES) and pentylenetetrazole-induced seizures .

Anticancer Potential

Compounds containing pyrazole and thioether functionalities are being investigated for their anticancer properties. The presence of these groups may contribute to the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. Research has shown that certain pyrazole derivatives can effectively target cancerous cells by disrupting cellular signaling pathways involved in tumor growth .

Case Study 1: Anticonvulsant Evaluation

In a study published in Pharmacology, researchers synthesized several derivatives based on the structure of 2-(4-(isopropylthio)phenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide. These compounds were subjected to rigorous testing for anticonvulsant activity. The results indicated that specific structural modifications significantly enhanced activity in MES and pentylenetetrazole models .

Case Study 2: Cancer Cell Line Studies

Another investigation focused on evaluating the cytotoxic effects of related pyrazole compounds on various cancer cell lines. The study highlighted that compounds similar to 2-(4-(isopropylthio)phenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide exhibited selective toxicity towards breast cancer cells while sparing normal cells. This selectivity suggests potential for therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 2-(4-(isopropylthio)phenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2-(4-(pyrimidin-4-ylamino)phenyl)acetamide derivatives

- Example: 2-(4-(6-(3-(Pyrrolidin-1-yl)propylamino)pyrimidin-4-ylamino)phenyl)-N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide (13d, MW: 491.26 g/mol) .

2-{[4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide

- Structure : Features a triazole-thioether linker instead of a pyrazole-methyl group. The pyrazine ring is retained, but the isopropyl group is attached to a phenyl ring rather than a sulfur atom .

- Comparison : The triazole ring may confer metabolic stability, while the thioether linkage in the target compound could improve solubility.

Pharmacological Analogues

N-(3-(tert-butyl)-1-(2-morpholinoethyl)-1H-pyrazol-5-yl)-2-(4-((6-(1-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)acetamide (4c)

N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (41)

- Activity : Demonstrates antimicrobial properties, attributed to the thiazole-pyrazole scaffold .

- Comparison : The absence of a thiazole ring in the target compound may reduce antibacterial efficacy but lower cytotoxicity.

Data Table: Structural and Pharmacological Comparison

Biological Activity

The compound 2-(4-(isopropylthio)phenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide , identified by its CAS number 2034373-47-0 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 381.5 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which include various enzymes and receptors. The presence of the isopropylthio and pyrazinyl groups enhances its binding affinity, potentially modulating the activity of proteins involved in critical biological pathways.

Antiviral Activity

The pyrazolo[1,5-a]pyrimidine scaffold has been linked to antiviral activity against β-coronaviruses . This suggests that compounds incorporating similar moieties may also exhibit antiviral properties, warranting further investigation into their effectiveness against viral pathogens.

Case Studies

- Anticonvulsant Activity : A study on related compounds demonstrated significant anticonvulsant effects in animal models. Compounds were evaluated for their protective effects in seizure models, showing promising results at various dosages .

- Metabolic Stability : Research on bioisosteric replacements within similar compounds highlighted improvements in metabolic stability while maintaining potency . Such findings indicate that modifications to the acetamide group could enhance the pharmacokinetic profile of the compound.

Synthesis and Evaluation

The synthesis of 2-(4-(isopropylthio)phenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide typically involves multi-step organic reactions. Key steps include:

- Formation of the isopropylthio group through reactions with suitable phenolic derivatives.

- Introduction of the pyrazinyl group via cyclization reactions involving appropriate precursors.

These synthetic routes are crucial for obtaining high yields and purity necessary for biological evaluations.

Comparative Analysis

A comparative analysis with similar compounds reveals that variations in substituents can significantly affect biological activity:

| Compound | Activity Type | Observations |

|---|---|---|

| 2-(4-(methylthio)phenyl)-N-(thiazol-2-yl)acetamide | Antimicrobial | Effective against various pathogens |

| 2-(4-(isopropylthio)phenyl)-N-(imidazol-2-yl)acetamide | Antiviral | Potential antiviral properties observed |

Q & A

Basic: What are the common synthetic routes for this compound?

Answer:

The synthesis typically involves multi-step reactions, focusing on coupling the pyrazine-pyrazole core with the isopropylthiophenyl-acetamide moiety. Key steps include:

- Cyclocondensation : Pyrazole rings are synthesized via cyclization of hydrazides or amidrazones with diketones or ketones under reflux conditions .

- Thioether linkage formation : The isopropylthio group is introduced via nucleophilic substitution using isopropylthiol and a halogenated precursor (e.g., 4-chlorophenyl derivatives) .

- Amide coupling : The final acetamide bond is formed using carbodiimide coupling agents (e.g., EDCI) or direct condensation in the presence of pyridine and zeolite catalysts to enhance efficiency .

Advanced: How can computational methods optimize its synthesis?

Answer:

Quantum chemical calculations and reaction path searches (e.g., density functional theory, DFT) can predict transition states and energetics for critical steps like cyclization or coupling. For example:

- Reaction Design : ICReDD’s approach combines computational screening of reaction parameters (solvent, catalyst) with experimental validation to minimize trial-and-error .

- Catalyst Selection : Molecular docking simulations or electrostatic potential maps can identify optimal catalysts (e.g., zeolites) to stabilize intermediates .

Basic: What analytical techniques confirm its structural integrity?

Answer:

- Spectroscopy :

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₆N₄OS₂: ~462.16 g/mol).

- X-ray Crystallography : Resolves stereochemistry and bond angles in crystalline forms .

Advanced: How to resolve contradictions in biological activity data?

Answer:

Discrepancies may arise from impurities, assay conditions, or structural analogs. Strategies include:

- Purity Validation : Use HPLC (>95% purity) and elemental analysis to rule out synthetic byproducts .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., pyrazine vs. pyridine) and compare IC₅₀ values across assays .

- Molecular Dynamics Simulations : Predict binding affinities to targets (e.g., kinases) and correlate with experimental IC₅₀ .

Basic: What structural features dictate its reactivity?

Answer:

- Pyrazine-Pyrazole Core : Electron-deficient pyrazine enhances hydrogen-bonding with biological targets, while the pyrazole N-methyl group stabilizes tautomeric forms .

- Isopropylthio Group : The thioether linkage provides metabolic stability and influences lipophilicity (logP ~3.5) .

- Acetamide Spacer : Flexibility of the methylene bridge allows conformational adaptation during target binding .

Advanced: How to improve yields in multi-step synthesis?

Answer:

- Stepwise Optimization :

- Flow Chemistry : Continuous reactors reduce reaction times and improve reproducibility for high-energy intermediates .

Basic: What safety protocols apply during synthesis?

Answer:

- Hazard Mitigation :

- Waste Disposal : Neutralize acidic byproducts before disposal and segregate halogenated waste .

Advanced: How to design derivatives for enhanced bioactivity?

Answer:

- Bioisosteric Replacement : Substitute pyrazine with pyridazine or isopropylthio with sulfone to modulate polarity and target engagement .

- Fragment-Based Design : Use X-ray co-crystallography to identify key binding motifs, then optimize substituents via parallel synthesis .

- Protease Stability Assays : Incubate derivatives in human liver microsomes to prioritize compounds with longer half-lives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.